molecular formula C20H20N4O B2635653 (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone CAS No. 879918-79-3

(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone

Cat. No.: B2635653
CAS No.: 879918-79-3
M. Wt: 332.407
InChI Key: UYQBFMUISUMTFL-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is a complex organic compound that features a quinoline core substituted with a pyridine ring and a methylpiperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution with Pyridine: The quinoline derivative is then subjected to a nucleophilic substitution reaction with a pyridine derivative under basic conditions.

    Attachment of Methylpiperazine: Finally, the compound is reacted with 4-methylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline or pyridine rings, potentially leading to dihydro derivatives.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitutions on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydro derivatives of the quinoline or pyridine rings.

    Substitution: Various substituted quinoline or pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in modulating biological pathways. It is often studied for its potential to interact with specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It has been explored for its anti-inflammatory and anticancer properties, with studies indicating its ability to inhibit certain cellular pathways involved in disease progression.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its versatility makes it valuable in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)(2-(pyridin-4-yl)quinolin-4-yl)methanone
  • (4-Methylpiperazin-1-yl)(2-(phenyl)quinolin-4-yl)methanone
  • (4-Methylpiperazin-1-yl)(2-(thiophen-2-yl)quinolin-4-yl)methanone

Uniqueness

Compared to similar compounds, (4-Methylpiperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone stands out due to its specific substitution pattern, which may confer unique biological activities. The presence of both the pyridine and quinoline rings, along with the methylpiperazine moiety, provides a distinct chemical environment that can interact with biological targets in a unique manner, potentially leading to different pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-23-10-12-24(13-11-23)20(25)16-14-19(18-8-4-5-9-21-18)22-17-7-3-2-6-15(16)17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQBFMUISUMTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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